4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one
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Overview
Description
4,6-Dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one is a complex heterocyclic compound It features a unique tetracyclic structure with multiple functional groups, including bromine, sulfur, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one typically involves multi-step reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of brominated intermediates and thiourea in the presence of a catalyst such as sodium bisulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4,6-Dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one exerts its effects is not fully understood. its interactions with molecular targets likely involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The presence of multiple functional groups allows for diverse interactions, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- Methyl 7,9-dibromo-8-methoxy-10-oxo-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxylate
Uniqueness
4,6-Dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one is unique due to its tetracyclic structure and the presence of multiple heteroatoms
Properties
Molecular Formula |
C14H11Br2NO2S2 |
---|---|
Molecular Weight |
449.2 g/mol |
IUPAC Name |
4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one |
InChI |
InChI=1S/C14H11Br2NO2S2/c1-14-4-19-10-7(2-6(15)3-8(10)16)9(14)11-12(20-5-14)17-13(18)21-11/h2-3,9H,4-5H2,1H3,(H,17,18) |
InChI Key |
AYCROMNCFXIXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC3=C(C1C4=C(NC(=O)S4)SC2)C=C(C=C3Br)Br |
Origin of Product |
United States |
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